5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one
Overview
Description
JMS-17-2 is a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), with an IC50 value of 0.32 nanomolar. This compound has shown significant potential in reducing the metastasis and colonization of breast cancer cells .
Mechanism of Action
Target of Action
The primary target of this compound is the CX3CR1 (fractalkine receptor) . This receptor plays a significant role in the metastatic activity of tumor cells, particularly in breast cancer cells .
Mode of Action
The compound acts as an antagonist to the CX3CR1 receptor . It potently antagonizes CX3CR1 signaling in a dose-dependent fashion, as measured by inhibition of ERK phosphorylation . This antagonistic action is aimed at reducing the metastatic seeding of circulating cancer cells to secondary tissues and reducing the progression of established metastases .
Biochemical Pathways
The compound affects the CX3CR1 pathway . By inhibiting the CX3CR1 receptor, it disrupts the signaling that drives cell polarization, adhesion, and migration . This disruption can lead to a decrease in the migration of breast cancer cells .
Result of Action
The antagonistic action of the compound on the CX3CR1 receptor leads to a reduction in the metastatic seeding of circulating cancer cells to secondary tissues . It also reduces the progression of established metastases . In vitro studies have shown that it significantly reduces the migration of breast cancer cells .
Biochemical Analysis
Biochemical Properties
JMS-17-2 interacts with the CX3CR1, a receptor of the CX3C chemokine fractalkine (CX3CL1) . This interaction is crucial in driving cancer cells into the skeleton, activating survival signaling pathways in normal and cancer cells, and promoting cell survival . The compound exerts a dose-dependent inhibition on the ERK phosphorylation of SKBR3 breast cancer cells exposed to 50nM Fractalkine .
Cellular Effects
JMS-17-2 has significant effects on various types of cells and cellular processes. It has been shown to weaken the metastasis and settlement of breast cancer cells . It can prevent circulating tumor cells from transforming into disseminated tumor cells and inhibit the expansion of existing tumor numbers and sizes in both the skeleton and visceral organs .
Molecular Mechanism
At the molecular level, JMS-17-2 exerts its effects through binding interactions with the CX3CR1 . This binding inhibits the activation of survival signaling pathways in normal and cancer cells, thereby promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, JMS-17-2 has shown a dramatic reduction of tumors in both skeleton and visceral organs in SCID mice over a period of three weeks . This suggests that the compound has long-term effects on cellular function and is stable and resistant to degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of JMS-17-2 vary with different dosages. In SCID mice with MDA-231 xenograft, a dosage of 10 mg/kg administered intraperitoneally twice a day for three weeks caused a dramatic reduction of tumors in both skeleton and visceral organs .
Metabolic Pathways
Given its interaction with the CX3CR1, it is likely involved in pathways related to cell survival and cancer metastasis .
Transport and Distribution
Given its potent effects on cellular function and survival, it is likely that it is efficiently transported and distributed within cells .
Subcellular Localization
Given its interaction with the CX3CR1, it is likely localized to the cell membrane where the CX3CR1 is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JMS-17-2 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of a substituted aniline with a chloroacetyl chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the core structure of JMS-17-2.
Functionalization: The core structure is then functionalized through various steps, including halogenation, amination, and coupling reactions, to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of JMS-17-2 follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Using catalysts and solvents that are suitable for large-scale reactions.
Purification: Employing techniques such as crystallization and chromatography to achieve high purity.
Quality control: Ensuring consistency and quality through rigorous testing and validation processes.
Chemical Reactions Analysis
Types of Reactions
JMS-17-2 undergoes several types of chemical reactions, including:
Oxidation: JMS-17-2 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: JMS-17-2 can undergo substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and potassium carbonate are commonly employed.
Major Products
Scientific Research Applications
Chemistry
In chemistry, JMS-17-2 is used as a tool compound to study the CX3CR1 receptor and its role in various chemical processes.
Biology
In biological research, JMS-17-2 is employed to investigate the role of CX3CR1 in cell signaling, migration, and immune response.
Medicine
JMS-17-2 has shown promise in medical research, particularly in the study of cancer metastasis. It has been found to reduce the metastatic seeding and colonization of breast cancer cells .
Industry
In the industrial sector, JMS-17-2 is used in the development of new therapeutic agents targeting the CX3CR1 receptor.
Comparison with Similar Compounds
Similar Compounds
Fasiglifam (TAK-875): Another CX3CR1 antagonist with different structural properties.
GW9508: A compound with similar receptor targeting but different pharmacokinetic profiles.
Uniqueness
JMS-17-2 is unique due to its high selectivity and potency for the CX3CR1 receptor, making it a valuable tool in both research and therapeutic development .
If you have any specific questions or need further details, feel free to ask!
Properties
IUPAC Name |
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h1-3,5-11,15,20H,4,12-14,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSMCMULWWHMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.